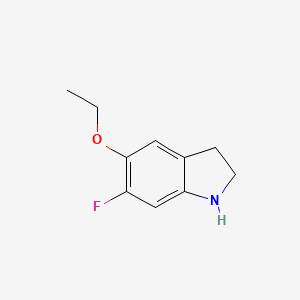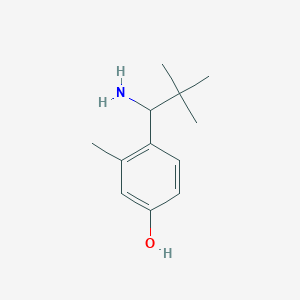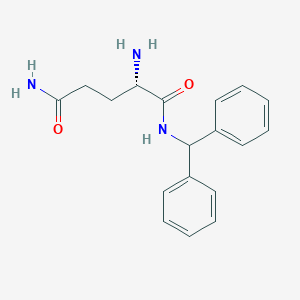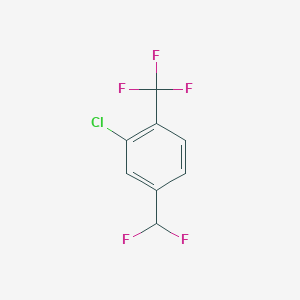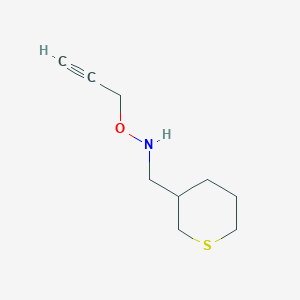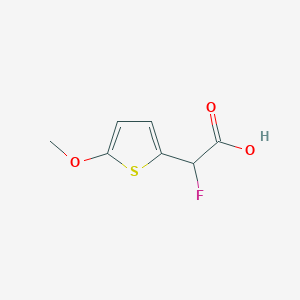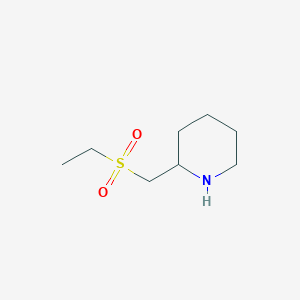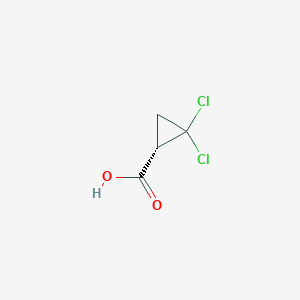
(S)-2,2-Dichlorocyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,2-Dichlorocyclopropane-1-carboxylic acid is a chiral compound with a cyclopropane ring substituted with two chlorine atoms and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Dichlorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of dichlorocarbene with alkenes, followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include steps for the separation and purification of the desired enantiomer to achieve the (S)-configuration.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2,2-Dichlorocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The chlorine atoms on the cyclopropane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
(S)-2,2-Dichlorocyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in studies of enzyme mechanisms and as a probe for understanding biological pathways involving cyclopropane-containing compounds.
Industry: It may be used in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-2,2-Dichlorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site for various biochemical reactions, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These features enable the compound to modulate biological pathways and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dichlorocyclopropane-1-carboxylic acid: The non-chiral version of the compound.
2,2-Dichlorocyclopropane-1-methanol: A similar compound with a hydroxyl group instead of a carboxylic acid group.
2,2-Dichlorocyclopropane-1-amine: A compound with an amino group in place of the carboxylic acid group.
Uniqueness
(S)-2,2-Dichlorocyclopropane-1-carboxylic acid is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules it interacts with. This makes it valuable in asymmetric synthesis and in the development of chiral pharmaceuticals.
Eigenschaften
Molekularformel |
C4H4Cl2O2 |
|---|---|
Molekulargewicht |
154.98 g/mol |
IUPAC-Name |
(1S)-2,2-dichlorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H4Cl2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)/t2-/m0/s1 |
InChI-Schlüssel |
GVGFEJPTKINGLP-REOHCLBHSA-N |
Isomerische SMILES |
C1[C@H](C1(Cl)Cl)C(=O)O |
Kanonische SMILES |
C1C(C1(Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


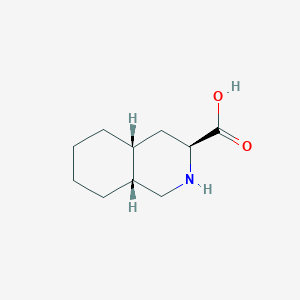

![3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B13335768.png)

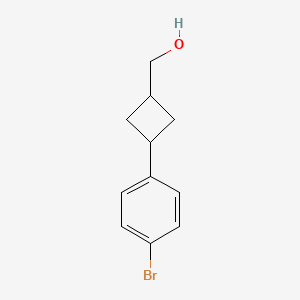

![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B13335790.png)
